A Technical Guide to the Research Applications of Butylamine Hydrobromide
A Technical Guide to the Research Applications of Butylamine Hydrobromide
Introduction: Understanding Butylamine Hydrobromide
Butylamine hydrobromide (BuNH₃Br), also known as butylammonium bromide (BABr), is the salt formed from the neutralization of n-butylamine, a primary aliphatic amine, with hydrobromic acid.[1][2] In its solid state, it exists as a white crystalline powder.[3] While n-butylamine itself is a versatile chemical intermediate in the manufacturing of pesticides, pharmaceuticals, and emulsifiers, its hydrobromide salt has carved out a distinct and critical niche in modern materials science research.[4] The protonation of the amino group makes the butylammonium cation a key component in various chemical systems, most notably in the burgeoning field of perovskite optoelectronics.[5] This guide provides an in-depth exploration of the core research applications of butylamine hydrobromide, focusing on the causality behind its selection in experimental design and providing actionable protocols for researchers.
| Property | Value |
| Chemical Formula | C₄H₁₂BrN |
| Molecular Weight | 154.05 g/mol |
| CAS Number | 15567-09-6 |
| Appearance | White crystalline powder |
| Solubility | Soluble in polar solvents like water and isopropanol |
Core Application: A Cornerstone in Perovskite Materials Science
The most significant and well-documented research application of butylamine hydrobromide is in the synthesis and modification of organic-inorganic hybrid perovskites (OIHPs).[6] These materials, with their exceptional optoelectronic properties, are at the forefront of next-generation solar cell and light-emitting diode (LED) technology. Butylamine hydrobromide plays two primary roles in this domain: as a fundamental structural component in two-dimensional (2D) perovskites and as a surface passivating agent for three-dimensional (3D) perovskites.
The Role of Butylamine Hydrobromide as an Organic Spacer in 2D Perovskites
Two-dimensional Ruddlesden-Popper perovskites are a class of OIHPs that exhibit a layered crystal structure. In these materials, inorganic layers of metal-halide octahedra (e.g., [PbBr₆]⁴⁻) are separated by layers of bulky organic cations. Butylamine hydrobromide serves as the source for the n-butylammonium (BA⁺) cation, which acts as this essential organic "spacer."
The causality for choosing the n-butylammonium cation is rooted in its molecular structure. The length of the butyl chain dictates the spacing between the inorganic layers. This spacing, in turn, confines the charge carriers within the inorganic planes, creating natural quantum wells. This quantum confinement effect is a powerful tool for tuning the material's electronic and optical properties, such as its bandgap and photoluminescence. Furthermore, the hydrophobic nature of the butyl groups helps to impart a greater degree of environmental stability to the perovskite structure, a critical challenge for this class of materials.
The general formula for these 2D perovskites is (R-NH₃)₂Aₙ₋₁MₙX₃ₙ₊₁, where R-NH₃⁺ is a bulky organic cation like butylammonium, A is a smaller cation (like cesium or methylammonium), M is a metal (like lead), and X is a halide (like bromide). For the simplest n=1 case, the formula is (BA)₂PbBr₄, which consists of single inorganic layers separated by a double layer of butylammonium cations.[7]
Caption: Workflow for 2D/3D perovskite heterostructure formation.
Experimental Protocol: Synthesis of (BA)₂PbBr₄ 2D Perovskite Single Crystals
This protocol is adapted from methodologies described in the literature for synthesizing high-quality 2D perovskite crystals for research purposes. [7] Self-Validation and Trustworthiness: This protocol incorporates a slow cooling step, which is critical for the growth of large, well-ordered single crystals. The quality of the resulting crystals can be readily validated through techniques like X-ray diffraction (XRD) to confirm the crystal structure and photoluminescence spectroscopy to assess optical quality.
Materials:
-
n-butylamine (C₄H₁₁N)
-
Lead(II) bromide (PbBr₂)
-
Hydrobromic acid (HBr, 9M aqueous solution)
Procedure:
-
Stoichiometric Mixing: In a clean vial, combine 0.34 mmol of PbBr₂ and 0.7 mmol of n-butylamine. The molar ratio should be approximately 1:2.
-
Dissolution: Add 3 mL of 9M hydrobromic acid to the vial. The HBr serves both as a solvent and as the source of bromide ions, reacting with the n-butylamine in situ to form butylammonium bromide.
-
Heating: Heat the mixture to 100°C for 2 hours with constant stirring to ensure all solids are completely dissolved. The solution should become clear.
-
Controlled Cooling: This is the most critical step for crystal growth. Slowly cool the solution from 100°C down to room temperature at a controlled rate, for example, -2°C per hour. This slow cooling process allows for the formation of large, high-quality, plate-like colorless crystals of (BA)₂PbBr₄.
-
Isolation and Drying: Once the solution has reached room temperature, isolate the precipitated crystals via suction filtration. Wash the crystals with a small amount of a non-polar solvent like diethyl ether to remove any residual impurities and then dry them in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours.
Application in Organic and Pharmaceutical Synthesis
While less prominent than its role in materials science, butylamine hydrobromide is also utilized in organic synthesis, often as a more stable and easily handleable alternative to aqueous HBr or gaseous butylamine.
Precursor to n-Butylamine and Other Amines
Butylamine hydrobromide can serve as a starting material for generating n-butylamine for a reaction by treating it with a base. It is a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. [4][8]For instance, n-butylamine is a key building block for N,N'-dibutylthiourea, a rubber vulcanization accelerator, and n-butylbenzenesulfonamide, a plasticizer. [4]In drug development, bupropion, an antidepressant, contains a tert-butylamine group, highlighting the importance of butylamine isomers in medicinal chemistry. [9][10]
Role in Catalysis and as an Ionic Liquid
The protonated form of the amine, the butylammonium cation, can participate in hydrogen bonding, which can influence reaction pathways and solvation environments. [5]This property is leveraged in the study of ionic liquids. For example, the dehydrogenation of tert-butylamine borane, a hydrogen storage material, has been studied in ionic liquid environments, where the amine borane's interactions with the solvent are crucial. [11][12]While not butylamine hydrobromide itself, this research highlights the role of protonated amines in directing chemical reactions.
Conclusion
Butylamine hydrobromide has emerged from being a simple amine salt to a high-impact material in advanced research. Its primary and most transformative application is in the field of perovskite optoelectronics, where the butylammonium cation it provides is fundamental to creating stable and tunable 2D perovskite structures and to passivating the surfaces of high-efficiency 3D perovskite solar cells. The specific length and hydrophobic nature of the butyl group are key determinants of its effectiveness, providing a clear example of how rational molecular design can overcome significant challenges in materials science. As research into next-generation solar energy and optoelectronics continues, the role of butylamine hydrobromide as a critical research tool is set to expand further.
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ResearchGate. (n.d.). Alloying n‐Butylamine into CsPbBr3 to Design an Unprecedented Two‐dimensional Bilayered Perovskite Ferroelectric. Retrieved from [Link]
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